![molecular formula C8H13Br B15254793 [1-(Bromomethyl)cyclopropyl]cyclobutane](/img/structure/B15254793.png)
[1-(Bromomethyl)cyclopropyl]cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Bromomethyl)cyclopropyl]cyclobutane: is an organic compound that features a cyclopropyl group attached to a cyclobutane ring via a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)cyclopropyl]cyclobutane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of β-dicarbonyl compounds such as ethyl cyanoacetate or malononitrile . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in [1-(Bromomethyl)cyclopropyl]cyclobutane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylmethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under mild to moderate conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products:
Substitution: Formation of cyclopropylmethyl alcohols, nitriles, or amines.
Oxidation: Formation of cyclopropylmethyl ketones or carboxylic acids.
Reduction: Formation of cyclopropylmethyl derivatives without the bromine atom.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(Bromomethyl)cyclopropyl]cyclobutane serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: The compound is used in research to study the mechanisms of various organic reactions, particularly those involving cyclopropyl and cyclobutane rings.
Biology and Medicine:
Drug Development: The unique structural features of this compound make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Activity Studies: Researchers investigate the biological activities of derivatives of this compound to understand their potential therapeutic effects.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique mechanical or chemical properties.
Catalysis: It is used as a ligand or catalyst in various industrial chemical processes.
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)cyclopropyl]cyclobutane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways or the inhibition of specific enzymatic activities .
Comparison with Similar Compounds
Cyclopropylmethyl Bromide: Similar in structure but lacks the cyclobutane ring.
Cyclobutylmethyl Bromide: Contains a cyclobutane ring but lacks the cyclopropyl group.
Bromocyclopropane: Contains a bromine atom attached to a cyclopropane ring without the cyclobutane moiety.
Uniqueness:
Structural Complexity: [1-(Bromomethyl)cyclopropyl]cyclobutane combines the strained rings of both cyclopropane and cyclobutane, making it unique in terms of its structural complexity and reactivity.
Versatility in Reactions: The presence of both cyclopropyl and cyclobutane rings allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclopropyl]cyclobutane |
InChI |
InChI=1S/C8H13Br/c9-6-8(4-5-8)7-2-1-3-7/h7H,1-6H2 |
InChI Key |
RDBMLQBRAXMWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


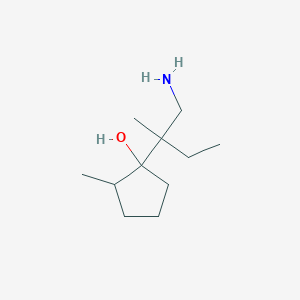
![1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol](/img/structure/B15254726.png)

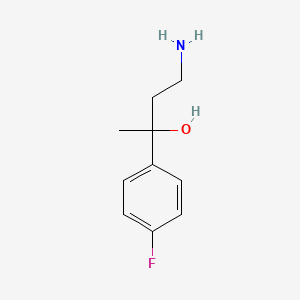
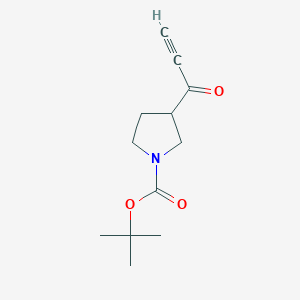


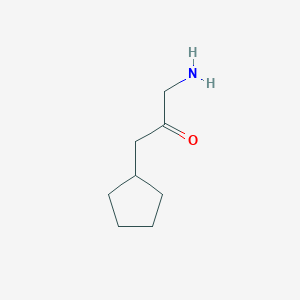
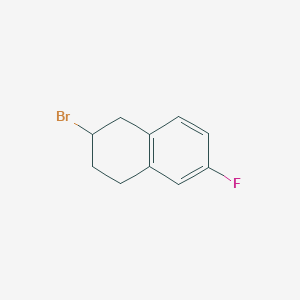
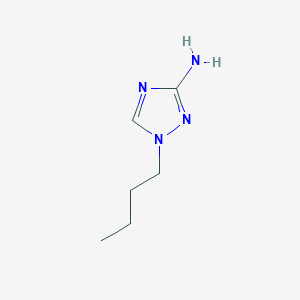
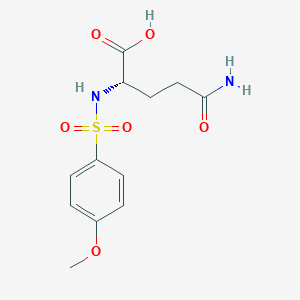

![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B15254799.png)
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B15254804.png)
